molecular formula C23H28O6 B1600546 Allyl 2,3-di-O-benzyl-b-D-glucopyranoside CAS No. 84218-68-8

Allyl 2,3-di-O-benzyl-b-D-glucopyranoside

Cat. No.: B1600546
CAS No.: 84218-68-8
M. Wt: 400.5 g/mol
InChI Key: XPNQNMXIMFZLNP-XNBWIAOKSA-N
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Description

Allyl 2,3-di-O-benzyl-b-D-glucopyranoside is a compound of significant interest within the biomedical sector. It is known for its potential as an antitumor agent due to its inhibitory effects on cancer cell proliferation. The molecular formula of this compound is C23H28O6, and it has a molecular weight of 400.46 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,3-di-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose, followed by benzylation and allylation. One common method involves the use of benzyl chloride and sodium hydride in dimethylformamide (DMF) to protect the hydroxyl groups. The allylation step can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production scales ranging from kilograms to metric tons. The production process involves stringent quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Allyl 2,3-di-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents such as sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiolates in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Allyl 2,3-di-O-benzyl-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Investigated for its antitumor properties and potential therapeutic applications in cancer treatment.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2,3-di-O-benzyl-b-D-galactopyranoside
  • Allyl 2,3-di-O-benzyl-b-D-mannopyranoside
  • Allyl 2,3-di-O-benzyl-b-D-xylopyranoside

Uniqueness

Allyl 2,3-di-O-benzyl-b-D-glucopyranoside stands out due to its specific inhibitory effects on cancer cell proliferation, which are not as pronounced in similar compounds. Its unique structure allows for selective targeting of molecular pathways involved in tumor growth, making it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQNMXIMFZLNP-XNBWIAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192611
Record name 2-Propen-1-yl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84218-68-8
Record name 2-Propen-1-yl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84218-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-yl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-propen-1-yl 2,3-bis-O-(phenylmethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside
Reactant of Route 2
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside
Reactant of Route 3
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside
Reactant of Route 4
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside
Reactant of Route 5
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside
Reactant of Route 6
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside

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